Ac-QQQ-AMC (hydrochloride)
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Overview
Description
Preparation Methods
The synthesis of Ac-QQQ-AMC (hydrochloride) involves the coupling of L-glutamine tripeptide (QQQ) with 7-amino-4-methylcoumarin (AMC). The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions . The product is then purified through chromatographic techniques to achieve a purity of ≥95% . Industrial production methods may involve large-scale peptide synthesis techniques and automated peptide synthesizers to ensure consistency and efficiency .
Chemical Reactions Analysis
Ac-QQQ-AMC (hydrochloride) primarily undergoes hydrolysis reactions catalyzed by peptidoglutaminase enzymes . The hydrolysis of the amide bonds in the tripeptide sequence releases 7-amino-4-methylcoumarin, which exhibits fluorescence . This reaction is typically carried out under physiological conditions (pH 7.2) and monitored using fluorescence spectroscopy . The major product formed from this reaction is 7-amino-4-methylcoumarin .
Scientific Research Applications
Ac-QQQ-AMC (hydrochloride) is widely used in scientific research for its applications in:
Enzyme Activity Assays: It serves as a substrate for peptidoglutaminase enzymes, allowing researchers to measure enzyme activity based on the fluorescence of the released 7-amino-4-methylcoumarin.
Fluorescence Studies: The compound’s fluorogenic properties make it useful in various fluorescence-based assays and imaging techniques.
Biochemical Research: It is used to study the enzymatic activity and specificity of peptidoglutaminase enzymes from different sources.
Medical Research: The compound can be used to investigate the role of peptidoglutaminase enzymes in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of Ac-QQQ-AMC (hydrochloride) involves its hydrolysis by peptidoglutaminase enzymes. The enzymes cleave the amide bonds in the tripeptide sequence, releasing 7-amino-4-methylcoumarin . The fluorescence of 7-amino-4-methylcoumarin can be measured to determine the activity of the enzymes . The molecular targets of this compound are the peptidoglutaminase enzymes, and the pathway involved is the hydrolysis of the amide bonds in the tripeptide sequence .
Comparison with Similar Compounds
Ac-QQQ-AMC (hydrochloride) is unique due to its specific substrate properties for peptidoglutaminase enzymes and its fluorogenic nature . Similar compounds include:
Ac-Gln-Gln-Gln-AMC: Another fluorogenic probe with a similar tripeptide sequence.
Ac-Gln-Gln-Gln-7-amino-4-methylcoumarin: A variant with a different coupling agent.
Ac-L-Gln-L-Gln-L-Gln-AMC: A stereoisomer with similar properties.
These compounds share similar applications in enzyme activity assays and fluorescence studies but may differ in their specific enzyme substrate properties and fluorescence characteristics .
Properties
Molecular Formula |
C27H35N7O9 |
---|---|
Molecular Weight |
601.6 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-5-amino-1-[[(2S)-5-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C27H35N7O9/c1-13-11-24(39)43-20-12-15(3-4-16(13)20)32-25(40)18(6-9-22(29)37)33-27(42)19(7-10-23(30)38)34-26(41)17(31-14(2)35)5-8-21(28)36/h3-4,11-12,17-19H,5-10H2,1-2H3,(H2,28,36)(H2,29,37)(H2,30,38)(H,31,35)(H,32,40)(H,33,42)(H,34,41)/t17-,18-,19-/m0/s1 |
InChI Key |
NYBMXKAOSHXURV-FHWLQOOXSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C |
Origin of Product |
United States |
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